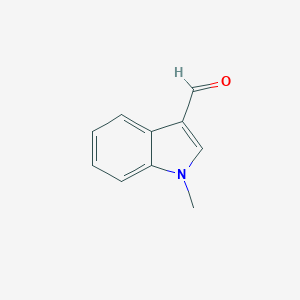

1-Methyl-1H-indole-3-carbaldehyde

概要

説明

1-メチル-1H-インドール-3-カルバルデヒドは、インドールの誘導体であり、インドールは多くの天然物や医薬品に見られる重要な複素環式化合物です。 インドール誘導体は、抗酸化、抗生物質、抗炎症、抗菌、抗がん、抗高血糖特性など、さまざまな生物活性で知られています 。この化合物は、さまざまな生物活性構造を合成するための化学的前駆体として特に価値があります。

準備方法

合成経路と反応条件: 1-メチル-1H-インドール-3-カルバルデヒドは、いくつかの方法で合成できます。 一般的なアプローチの1つは、フィッシャーインドール合成であり、ヒドラジン誘導体が酸触媒の存在下でケトンまたはアルデヒドと反応します 。 別の方法は、1H-インドール-3-カルバルデヒドを制御された条件下でメチル化剤と反応させることです .

工業生産方法: 1-メチル-1H-インドール-3-カルバルデヒドの工業生産は、一般的に、最適化された反応条件を使用して収率と純度を最大限に高めた、大規模なフィッシャーインドール合成を伴います。 このプロセスには、化合物が工業規格を満たすようにするための精製および単離のステップが含まれることがよくあります .

化学反応の分析

反応の種類: 1-メチル-1H-インドール-3-カルバルデヒドは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸または他の酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、アルデヒド基をアルコールまたは他の還元型に変換できます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応に関与できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が頻繁に使用されます。

主な製品:

科学研究アプリケーション

1-メチル-1H-インドール-3-カルバルデヒドは、科学研究で数多くの用途があります。

化学: 複雑な分子や複素環式化合物を合成するための前駆体として役立ちます。

生物学: この化合物は、酵素阻害とタンパク質相互作用に関連する研究で使用されます。

医学: 抗がん活性や抗菌活性など、潜在的な治療特性について調査されています。

科学的研究の応用

Synthetic Methodologies

1-Methyl-1H-indole-3-carbaldehyde can be synthesized using various methods:

- Vilsmeier-Haack Reaction : This method involves the reaction of indole with phosphorus oxychloride and dimethylformamide, providing a straightforward approach to synthesize indole carbaldehydes .

- Grignard Reaction : This reaction can be employed to introduce the aldehyde functional group onto indole derivatives .

- Oxidation Reactions : Recent advancements have introduced environmentally benign reagents for oxidation processes, yielding high purity products .

Biological Activities

The compound and its derivatives exhibit a range of biological activities, making them valuable in pharmacology and medicinal chemistry:

- Antitumor Activity : Compounds derived from this compound have been studied for their potential in cancer treatment, notably through mechanisms involving apoptosis induction .

- Antimicrobial Properties : The compound has shown efficacy against various pathogens, contributing to its use in developing antimicrobial agents .

- Neuropharmacological Effects : Some derivatives are being investigated for their potential antidepressant and anxiolytic effects due to their interaction with neurotransmitter systems .

Case Study 1: Synthesis of Antitumor Agents

A recent study demonstrated the synthesis of novel indole derivatives from this compound that exhibited significant cytotoxicity against cancer cell lines. The derivatives were synthesized using microwave-assisted reactions, which enhanced yields and reduced reaction times.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on various derivatives of this compound revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future drug design.

Applications in Synthesis

The compound serves as a precursor in several synthetic pathways:

- Formation of Heterocycles : It is utilized in the synthesis of diverse heterocyclic compounds, which are essential in pharmaceuticals .

- Building Blocks for Indole Alkaloids : The compound acts as a key intermediate for the synthesis of complex indole alkaloids known for their therapeutic properties .

Summary Table of Applications

作用機序

1-メチル-1H-インドール-3-カルバルデヒドの作用機序は、さまざまな分子標的と経路との相互作用を含みます。この化合物は、特定の酵素の阻害剤または活性剤として作用し、細胞の成長、アポトーシス、代謝に関連する生化学的経路に影響を与える可能性があります。 その効果は、活性部位への結合または標的タンパク質のコンフォメーションの変化を介して仲介されます .

類似の化合物:

1H-インドール-3-カルバルデヒド: メチル基がないことを除いて、同様の化学的性質を持つ密接に関連する化合物。

1-メチルインドール: アルデヒド官能基のないメチル基を持つ別の誘導体。

3-メチルインドール: メチル基が異なる位置にある同様の構造。

独自性: 1-メチル-1H-インドール-3-カルバルデヒドは、インドールコア、メチル基、アルデヒド官能基の組み合わせにより、ユニークです。 このユニークな構造により、幅広い化学反応に関与し、さまざまな生物活性を示すことが可能になり、研究と産業のさまざまな分野で貴重な化合物となっています .

類似化合物との比較

1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the methyl group.

1-Methylindole: Another derivative with a methyl group but without the aldehyde functionality.

3-Methylindole: Similar structure with the methyl group at a different position.

Uniqueness: 1-Methyl-1H-indole-3-carbaldehyde is unique due to its combination of the indole core, methyl group, and aldehyde functionality. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry .

生物活性

1-Methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered interest due to its diverse biological activities. This compound serves as a precursor for synthesizing biologically active structures and has been studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a methyl group at the 1-position and an aldehyde group at the 3-position of the indole ring. Its molecular formula is C₉H₉N₁O, and it has a molar mass of approximately 145.17 g/mol. The compound is soluble in organic solvents and can undergo various chemical reactions, including oxidation and condensation, making it versatile in synthetic chemistry.

The biological activity of this compound is primarily attributed to its role as a precursor in synthesizing more complex molecules that exhibit significant biological effects. The compound can interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Target Pathways

Research indicates that indole derivatives can influence multiple biochemical pathways, including:

- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which help in mitigating oxidative stress.

- Antimicrobial Activity : Studies have shown that certain derivatives possess activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Antiplasmodial Activity

A derivative of this compound, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, has been reported to exhibit significant antiplasmodial activity against Plasmodium falciparum, with effective results observed in both chloroquine-sensitive and resistant strains .

Cytotoxicity Studies

In a study evaluating various indole derivatives for cytotoxic activity against the PC3 prostate cancer cell line, some compounds exhibited potent effects with IC₅₀ values as low as 0.15 μM . This suggests that modifications to the indole structure can enhance biological activity.

Enzyme Inhibition

Research has highlighted the potential of this compound in enzyme inhibition studies. For instance, compounds derived from this structure were tested for their inhibitory effects on protein kinases such as ROCK2 and Bruton's tyrosine kinase, showing significant selectivity in their actions .

Applications in Medicine

The compound is being investigated for its potential therapeutic roles in various medical fields:

- Cancer Therapy : Due to its cytotoxic properties against cancer cell lines.

- Infectious Diseases : As a potential treatment against malaria and other infections.

- Inflammatory Conditions : Its anti-inflammatory properties may provide benefits in treating inflammatory diseases.

Summary Table of Biological Activities

特性

IUPAC Name |

1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYBYRKRRGSZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172483 | |

| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19012-03-4 | |

| Record name | 1-Methylindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19012-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019012034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylindole-3-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z612E3VMZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 1-Methyl-1H-indole-3-carbaldehyde?

A1: Research has shown that a derivative of this compound, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum. This was observed in both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. []

Q2: What is known about the structure of this compound and its derivatives?

A2:

- This compound: This compound features an indole ring system with a methyl group at position 1 and an aldehyde group at position 3. []

- 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde: This derivative, isolated from the bryozoan Amathia lamourouxi, includes two bromine atoms at positions 2 and 5 of the indole ring. []

Q3: Are there other biological activities associated with this compound derivatives?

A3: Yes, a study on a related compound, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, isolated from the plant Cleome droserifolia, demonstrated potent urease enzyme inhibition. [] This suggests potential applications for this class of compounds beyond antiplasmodial activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。